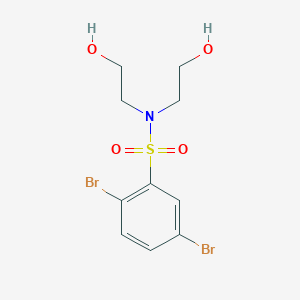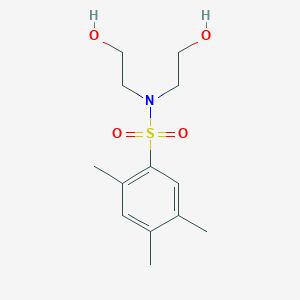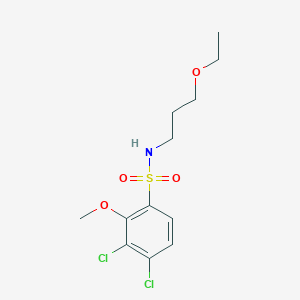
4-butoxy-N-isopropyl-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-isopropyl-3-methylbenzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. This compound is commonly known as BIMS and is synthesized through a specific method that involves several steps. BIMS has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of BIMS is not fully understood. However, studies have shown that BIMS inhibits the activity of certain enzymes and proteins that are involved in inflammatory responses and cancer cell growth. BIMS has also been found to disrupt the cell membrane of certain fungi, leading to their death.
Biochemical and Physiological Effects
BIMS has been found to have several biochemical and physiological effects. In vitro studies have shown that BIMS inhibits the activity of certain enzymes and proteins that are involved in the inflammatory response and cancer cell growth. BIMS has also been found to disrupt the cell membrane of certain fungi, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
BIMS has several advantages for lab experiments. BIMS is relatively easy to synthesize and is stable under normal laboratory conditions. BIMS is also soluble in organic solvents, making it easy to use in various experimental setups. However, BIMS has certain limitations for lab experiments. BIMS is not very water-soluble, making it difficult to use in aqueous solutions. BIMS is also relatively expensive compared to other compounds that have similar properties.
Orientations Futures
There are several future directions for research on BIMS. In medicine, further studies are needed to determine the efficacy of BIMS as an anti-inflammatory and anticancer agent. Studies are also needed to determine the safety of BIMS for human use.
In agriculture, further studies are needed to determine the effectiveness of BIMS as a herbicide and fungicide. Studies are also needed to determine the environmental impact of BIMS on non-target organisms.
In environmental science, further studies are needed to determine the effectiveness of BIMS as a water treatment agent. Studies are also needed to determine the long-term effects of BIMS on aquatic ecosystems.
Conclusion
In conclusion, BIMS is a chemical compound that has potential applications in various fields of scientific research. BIMS is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. Further research is needed to determine the full potential of BIMS in medicine, agriculture, and environmental science.
Méthodes De Synthèse
The synthesis of BIMS involves several steps that require specific reagents and conditions. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with butanol in the presence of a base such as sodium hydroxide. The resulting product is then reacted with isopropylamine to form 4-butoxy-N-isopropylbenzenesulfonamide. Finally, the product is methylated using dimethyl sulfate to form 4-butoxy-N-isopropyl-3-methylbenzenesulfonamide. The overall yield of the synthesis process is around 50%.
Applications De Recherche Scientifique
BIMS has been studied for its potential applications in various fields of scientific research. In medicine, BIMS has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. BIMS has also been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells.
In agriculture, BIMS has been studied for its potential use as a herbicide. BIMS has been found to be effective in controlling the growth of weeds in crops such as rice and wheat. BIMS has also been studied for its potential use as a fungicide due to its ability to inhibit the growth of fungi that cause plant diseases.
In environmental science, BIMS has been studied for its potential use as a water treatment agent. BIMS has been found to be effective in removing pollutants such as heavy metals and organic compounds from water.
Propriétés
Nom du produit |
4-butoxy-N-isopropyl-3-methylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C14H23NO3S |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
4-butoxy-3-methyl-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H23NO3S/c1-5-6-9-18-14-8-7-13(10-12(14)4)19(16,17)15-11(2)3/h7-8,10-11,15H,5-6,9H2,1-4H3 |
Clé InChI |
LCXWYZQXCSWTSN-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C)C |
SMILES canonique |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B273181.png)